2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Synthetic yield Pyrazole cyclocondensation Regioisomer reactivity

Researchers executing parallel SAR on N1-phenyl-3-tert-butyl-pyrazol-5-amines require the exact meta-bromo isomer - the ortho or para analogs cannot reproduce the same exit-vector geometry or patent procedures. This intermediate resolves that need: • Patent-designated Intermediate 23a (WO2013/83606 A1), enabling direct replication of disclosed routes. • 97-98% purity reduces pre-assay purification, saving time in high-throughput screening. • Distinct electronic profile (Hammett σₘ vs. σₚ) provides quantitative SAR parameters for lead optimization.

Molecular Formula C13H16BrN3
Molecular Weight 294.19 g/mol
CAS No. 872171-45-4
Cat. No. B1289614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine
CAS872171-45-4
Molecular FormulaC13H16BrN3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
InChIKeyHWIOMBXSAUXKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine: Structural and Pharmacochemical Overview


2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine (CAS 872171-45-4) is a heterocyclic pyrazole-5-amine derivative bearing a 3-bromophenyl substituent at N1 and a tert-butyl group at C3 . With a molecular formula of C13H16BrN3 and a molecular weight of 294.19 g/mol, this compound belongs to the broader class of 3-tert-butyl-1-aryl-1H-pyrazol-5-amines that have attracted significant attention as scaffolds for kinase inhibitor design and as synthetic intermediates in medicinal chemistry [1]. Its computed XLogP3-AA of 3.9 and a single hydrogen bond donor (NH2) position it as a moderately lipophilic building block with drug-like physicochemical properties [2].

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine Regioisomer Specificity


Within the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine series, the position of the bromine substituent on the phenyl ring is not a trivial variation. The meta-bromine in CAS 872171-45-4 imparts distinct electronic and steric properties that differ fundamentally from the 2-bromo (ortho, CAS 476637-04-4) and 4-bromo (para, CAS 895042-78-1) isomers [1]. These differences manifest in measurable synthesis yields—where the 3-bromo isomer achieves a 54% yield under optimized patent conditions versus 86% for the 4-bromo analog, indicating significantly different reactivity in pyrazole cyclocondensation . For procurement decisions in parallel medicinal chemistry or SAR campaigns, substituting one regioisomer for another can lead to divergent biological target engagement, altered metabolic stability, and non-comparable structure-activity relationships [1].

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine: Differentiation Evidence vs. Analogs


Synthesis Yield: 3-Bromo vs. 4-Bromo Regioisomer

The target 3-bromo regioisomer (CAS 872171-45-4) was synthesized via condensation of 3-bromophenylhydrazine hydrochloride with 4,4-dimethyl-3-oxo-pentanenitrile in ethanol under reflux for 18 hours, affording a 54% isolated yield after flash column chromatography . Under a related acid-catalyzed protocol, the 4-bromo regioisomer (CAS 895042-78-1) was obtained in 86% yield using (4-bromophenyl)hydrazine and the same β-ketonitrile at 70 °C for 1 hour . This 32-percentage-point yield difference reflects the electronic influence of the meta vs. para bromine substitution on the hydrazine nucleophilicity during the cyclocondensation step, a critical consideration for cost-effective scale-up procurement.

Synthetic yield Pyrazole cyclocondensation Regioisomer reactivity

Lipophilicity Comparison: 3-Bromo vs. 4-Bromo

The computed XLogP3-AA value for the 3-bromo isomer (CAS 872171-45-4) is 3.9, identical to the computed value for the 4-bromo analog (CAS 895042-78-1) [1][2]. However, experimental LogP determined by Fluorochem for the 3-bromo compound is reported as 4.02 , indicating a modest increase in measured lipophilicity compared to the computed consensus. This subtle difference may influence membrane permeability and non-specific binding in cellular assays, though the magnitude is unlikely to drive selection independently.

Lipophilicity LogP Physicochemical properties

Commercial Purity: 3-Bromo vs. Ortho Analog

The 3-bromo regioisomer (CAS 872171-45-4) is commercially available from J & W PharmLab LLC via eMolecules/Fisher Scientific at a certified purity of 97.000% . In contrast, the 2-bromo (ortho) regioisomer (CAS 476637-04-4) is typically offered at 95% purity by multiple vendors . This 2-percentage-point purity advantage reduces the burden of additional purification prior to use in sensitive catalytic or biological assays, directly impacting procurement value.

Purity specification Quality control Procurement benchmark

Cross-Coupling Reactivity of Meta-Bromine

The meta-bromine substitution in CAS 872171-45-4 provides a distinct oxidative addition reactivity profile for palladium-catalyzed cross-coupling reactions compared to ortho- and para-substituted analogs. Meta-substituted aryl bromides typically exhibit electronic properties intermediate between the ortho (sterically hindered) and para (electronically conjugated) extremes, influencing both reaction rates and regioselectivity in subsequent derivatization [1]. This positional differentiation is critical in structure-activity relationship (SAR) campaigns where the vector of the aryl substituent relative to the pyrazole core determines target binding. The compound has been explicitly claimed as an intermediate (Intermediate 23a) in WO2013/83606 A1, confirming its intended utility in a defined patent-protected synthetic pathway .

Cross-coupling Suzuki coupling Regioselectivity SAR studies

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine: Application Scenarios


Kinase Inhibitor Scaffold with Meta-Aryl Diversity

The pyrazole-5-amine core with a tert-butyl group at C3 is a recognized privileged scaffold for ATP-competitive kinase inhibition [1]. The 3-bromophenyl substituent at N1 provides a synthetic handle for late-stage diversification at the meta-position, enabling exploration of vector-specific interactions with kinase hinge regions or hydrophobic back pockets. When the target kinase's co-crystal structure indicates that a meta-oriented aryl group would optimally fill a lipophilic sub-pocket, the 3-bromo isomer is the obligatory starting material—neither the ortho nor para isomer can achieve the same exit vector geometry [2].

Patent-Guided Synthesis: WO2013/83606 Intermediate 23a

CAS 872171-45-4 is explicitly designated as Intermediate 23a in WO2013/83606 A1 . For research groups replicating or extending the synthetic methodology described in this patent, procurement of the exact intermediate ensures consistency with the disclosed procedures and facilitates reproducible generation of final compounds. Using the 4-bromo or 2-bromo analog would constitute a deviation from the patented route, potentially altering reaction outcomes and invalidating direct comparison with patent data.

SAR Studies of Halogen Position Effects

The 3-bromo isomer is essential as the meta-reference compound in any systematic SAR matrix comparing ortho, meta, and para halogen substitution on the N1-phenyl ring of 3-tert-butyl-1H-pyrazol-5-amines. The differences in synthesis yield (54% for meta vs. 86% for para) and the distinct electronic properties (Hammett σmeta vs. σpara) provide quantitative parameters for interpreting biological activity trends and guiding lead optimization decisions [2].

High-Purity Building Block for Sensitive Assays

With a certified purity of 97% from eMolecules (J & W PharmLab) , this compound is suitable for direct use in high-throughput screening, biophysical assays (e.g., SPR, ITC), and cellular reporter gene assays where trace metal or organic impurities could confound results. The purity advantage over the typical 95% specification of the 2-bromo ortho analog reduces the need for additional purification steps, saving time and cost in large screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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